REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2[C:8]([C:18]([O:20]CC)=[O:19])=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:23].C1COCC1.[OH-].[Na+].Cl>CO.O>[F:1][C:2]1[C:7]2[C:8]([C:18]([OH:20])=[O:19])=[C:9]([C:11]3[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=3)[O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:23] |f:2.3|
|
Name
|
|
Quantity
|
108.9 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC2=C1C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to r.t.
|
Type
|
CUSTOM
|
Details
|
The white precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with 3×2 ml H2O
|
Type
|
CUSTOM
|
Details
|
dried (73 mg)
|
Type
|
CUSTOM
|
Details
|
B=100, Gradient time=2 min
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
time=3 min, Flow Rate=5 ml/min, Column
|
Duration
|
3 min
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC2=C1C(=C(O2)C2=CC=C(C=C2)F)C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |